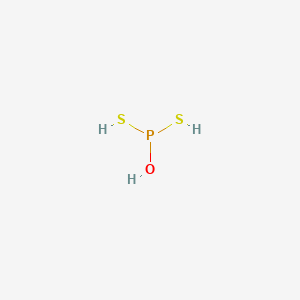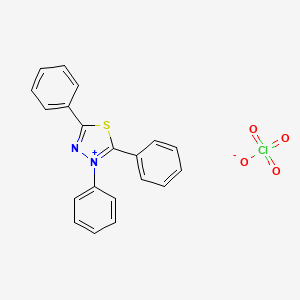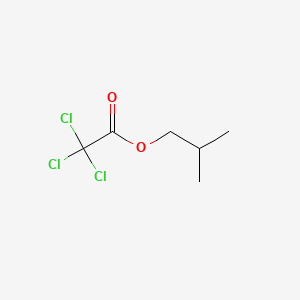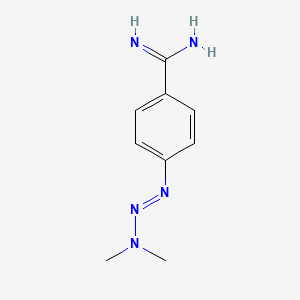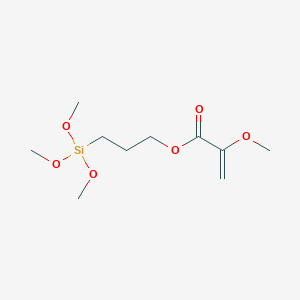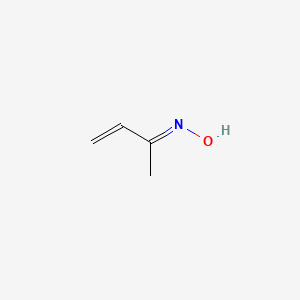
3,6,9,12,15,21,24,27,30,33-Decaoxa-18-azapentatriacontane-1,35-dioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9,12,15,21,24,27,30,33-Decaoxa-18-azapentatriacontane-1,35-dioic acid is a complex organic compound characterized by its multiple ether and amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,21,24,27,30,33-Decaoxa-18-azapentatriacontane-1,35-dioic acid typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds containing ether and amine functionalities, followed by their sequential coupling and functionalization to achieve the final product. Common reagents used in these reactions include alkyl halides, amines, and protecting groups to ensure selective reactions at desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
3,6,9,12,15,21,24,27,30,33-Decaoxa-18-azapentatriacontane-1,35-dioic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Aplicaciones Científicas De Investigación
3,6,9,12,15,21,24,27,30,33-Decaoxa-18-azapentatriacontane-1,35-dioic acid has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: It serves as a linker or spacer in the design of biologically active molecules, such as drugs and probes.
Medicine: The compound’s unique structure makes it a potential candidate for drug delivery systems and therapeutic agents.
Industry: It is used in the production of specialty chemicals, materials, and coatings with specific properties.
Mecanismo De Acción
The mechanism by which 3,6,9,12,15,21,24,27,30,33-Decaoxa-18-azapentatriacontane-1,35-dioic acid exerts its effects involves interactions with various molecular targets and pathways. The compound’s multiple ether and amine groups enable it to form hydrogen bonds and electrostatic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of target molecules, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Polyethylene glycol (PEG): Similar in having multiple ether groups, but lacks the amine functionalities.
Polyamines: Contain multiple amine groups but do not have the extensive ether linkages found in 3,6,9,12,15,21,24,27,30,33-Decaoxa-18-azapentatriacontane-1,35-dioic acid.
Uniqueness
This compound is unique due to its combination of ether and amine groups, which provide a versatile platform for chemical modifications and applications. This dual functionality distinguishes it from other compounds and enhances its potential in various scientific and industrial fields.
Propiedades
Número CAS |
29340-47-4 |
|---|---|
Fórmula molecular |
C24H47NO14 |
Peso molecular |
573.6 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C24H47NO14/c26-23(27)21-38-19-17-36-15-13-34-11-9-32-7-5-30-3-1-25-2-4-31-6-8-33-10-12-35-14-16-37-18-20-39-22-24(28)29/h25H,1-22H2,(H,26,27)(H,28,29) |
Clave InChI |
WARJVUQUSJRCJT-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCCOCCOCCOCC(=O)O)NCCOCCOCCOCCOCCOCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Dimethoxybicyclo[2.2.1]heptan-2-one](/img/structure/B14687996.png)
![Benzene, [(phenylmethyl)telluro]-](/img/structure/B14688001.png)
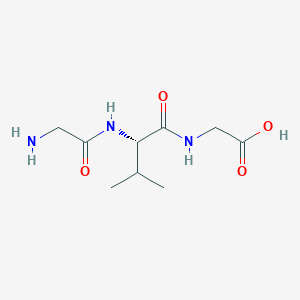
![5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione](/img/structure/B14688008.png)
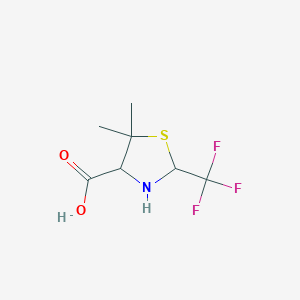
![10-Methoxynaphtho[2,1-b][1,5]naphthyridine](/img/structure/B14688027.png)

